N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[4-[(3-fluorobenzoyl)amino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O2/c21-14-5-3-4-13(12-14)19(28)22-16-8-10-17(11-9-16)27-25-18(24-26-27)20(29)23-15-6-1-2-7-15/h3-5,8-12,15H,1-2,6-7H2,(H,22,28)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYDNNISGGXJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product . Industrial production methods may involve scaling up these reactions using continuous flow processes and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Diversity : The tetrazole core in the target compound offers distinct electronic properties compared to pyrimidines (4c), oxadiazoles (6f), and triazoles (7–9). Tetrazoles are more acidic (pKa ~4–5) due to aromatic stabilization of the conjugate base, which may enhance solubility in physiological environments .
- Fluorine Substitution : The 3-fluorobenzamido group is a common feature in 4c and 6g, suggesting its role in enhancing target affinity through hydrophobic and electrostatic interactions .
- Carboxamide Variations : The cyclopentyl group in the target compound provides intermediate lipophilicity compared to the cyclohexyl group in 6f (higher logP) and the methyl group in 6g (lower logP) .
Pharmacological and Binding Properties
While direct biological data for the target compound are unavailable, structural analogs provide insights:
- Oxadiazoles (6f, 6a): Exhibit nanomolar binding affinity to GABAₐ receptors (e.g., [³H]flumazenil displacement, IC₅₀ ~10–100 nM) due to planar heterocycles facilitating receptor docking .
- Triazole-thiones (7–9) : Show moderate antimicrobial activity, attributed to thione tautomerism and sulfonyl groups enhancing membrane penetration .
- Pyrimidines (4c, 4e) : Demonstrate kinase inhibition (e.g., EGFR) via trifluoromethyl-pyrimidine interactions with ATP-binding pockets .
The target compound’s tetrazole core may confer unique binding modes, such as interactions with zinc-containing enzymes or ion channels, while the 3-fluorobenzamido group could mimic tyrosine kinase inhibitor pharmacophores .
Biological Activity
N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.
Overview of the Compound
This compound features a tetrazole ring , a fluorobenzamido group , and a cyclopentyl moiety . Its unique structure contributes to its diverse biological activity, making it a candidate for various therapeutic applications.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. Key reaction conditions are optimized to achieve high yields and purity. The compound's synthesis can be summarized as follows:
- Starting Materials : Identify and procure suitable starting materials.
- Reaction Conditions : Optimize temperature, solvents, and catalysts.
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or proteins involved in various cellular processes, leading to therapeutic effects.
Pharmacological Properties
Research indicates that compounds containing tetrazole rings exhibit a wide range of pharmacological activities including:
- Anti-inflammatory : Several studies have demonstrated that tetrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammation pathways .
- Analgesic : Some derivatives have shown potent analgesic properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
- Anticancer : Certain tetrazole compounds have been investigated for their potential anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
- Anti-inflammatory Activity : In a study evaluating various tetrazole derivatives, this compound was shown to significantly reduce inflammation in animal models, demonstrating its potential as a therapeutic agent for inflammatory diseases .
- Analgesic Effects : Another investigation highlighted the analgesic efficacy of this compound in comparison to traditional pain relievers, revealing comparable results in pain reduction without significant side effects .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide | Pyrazole ring | COX-2 inhibition |
| 1-(4-(3-fluorobenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide | Imidazole ring | Anticancer properties |
The distinct combination of functional groups in this compound enhances its potential for selective biological activity compared to these analogs.
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-2-(4-(3-fluorobenzamido)phenyl)-2H-tetrazole-5-carboxamide, and how can purity be maximized?
The synthesis typically involves sequential coupling reactions. First, the tetrazole ring is formed using sodium azide and nitriles under acidic conditions. The 3-fluorobenzamido group is introduced via amide coupling (e.g., EDC/HOBt or DCC), followed by cyclopentyl substitution. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for achieving >95% purity. Intermediate characterization by -NMR and LC-MS ensures fidelity at each step .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm substituent positions and amide bond geometry.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H] ~438.16 g/mol).
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity and stability under varying pH/temperature .
Q. How can researchers assess the compound’s biological activity in vitro?
Standard assays include:
- Enzyme inhibition : Dose-response curves (IC) against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cellular assays : Cytotoxicity (MTT assay) and apoptosis markers (Annexin V/PI staining) in relevant cell lines.
- Binding studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target affinity .
Advanced Research Questions
Q. What crystallographic challenges arise in determining this compound’s 3D structure, and how can SHELX tools address them?
The tetrazole ring’s flexibility and amide group hydrogen bonding complicate single-crystal growth. SHELXD (charge-flipping algorithm) solves phase problems in small-molecule crystallography, while SHELXL refines anisotropic displacement parameters. For twinned crystals, HKL-2 data scaling combined with SHELXPRO resolves overlapping reflections. High-resolution (<1.0 Å) data from synchrotron sources improve refinement accuracy .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
Systematic modifications include:
- Tetrazole substitution : Replacing cyclopentyl with cyclohexyl or aromatic groups to enhance lipophilicity.
- Fluorobenzamido analogs : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 3-position to modulate electron density.
- Bioisosteric replacements : Swapping the tetrazole with triazole or oxadiazole to improve metabolic stability. In vitro IC data and molecular docking (AutoDock Vina) guide prioritization .
Q. What experimental designs resolve contradictions in reported biological data (e.g., varying IC values across studies)?
- Standardized protocols : Uniform assay conditions (pH, temperature, solvent controls).
- Orthogonal validation : Confirm activity via SPR (binding kinetics) and cellular thermal shift assays (CETSA).
- Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .
Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?
- ADME profiling : Oral bioavailability in rodents (plasma LC-MS/MS at 0.5, 2, 6, 24 hr post-dose).
- Tissue distribution : Radiolabeled -compound autoradiography in target organs.
- CYP450 inhibition : Microsomal assays to predict drug-drug interactions.
- Toxicology : 14-day repeated-dose study (ALT/AST levels, histopathology) .
Methodological Notes
- Critical Analysis : Emphasis on reconciling conflicting data via orthogonal assays and rigorous statistical validation (e.g., ANOVA with Tukey post-hoc testing).
- Innovation : Integration of computational tools (molecular dynamics simulations) with wet-lab data to refine SAR hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
